1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(butylamino)-2-oxoethyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-3-5-12-10(14)8-13-6-4-9(7-13)11(15)16/h4,6-7H,2-3,5,8H2,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQYOHZDHVKJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural differentiator is the butylcarbamoyl methyl group , which distinguishes it from other pyrrole-3-carboxylic acid derivatives. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrrole-3-Carboxylic Acid Derivatives
Preparation Methods
Hantzsch Pyrrole Synthesis and Continuous Flow Adaptation
- The Hantzsch pyrrole synthesis is a classical method involving the condensation of β-ketoesters, primary amines, and α-haloketones to form N-substituted pyrroles.
- A modern advancement is the continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones, which allows for a one-step process with in situ hydrolysis of tert-butyl esters to the corresponding acids.
- This method utilizes the HBr generated during the reaction to hydrolyze the tert-butyl ester groups, enabling the direct formation of pyrrole-3-carboxylic acids in a single microreactor setup.
- The continuous flow process provides improved yields and efficiency compared to traditional batch methods, with conversions complete in minutes and scalable production demonstrated (e.g., 63% yield of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in 2.5 hours flow time).
- The reaction tolerates various β-ketoesters and amines, allowing structural diversity in the pyrrole derivatives synthesized.
Stepwise Functionalization Using Key Intermediates
- Another approach involves preparing a key intermediate, such as a hydrochloride salt of a carbamoylmethyl-substituted amine, which is then reacted with pyrrole-3-carboxylic acid derivatives or their acid chlorides.
- For example, treatment of an amine intermediate with 4 M HCl/dioxane yields the hydrochloride salt, which can be reacted with 2-pyrrole-carboxylic acid or its acid chloride derivatives to form amide linkages.
- Subsequent oxidation steps (e.g., Parikh-Doering oxidation using SO3-pyridine and DMSO) can convert alcohol intermediates to aldehydes or carboxylic acids as needed.
- This method allows for the synthesis of various substituted pyrrole-3-carboxylic acid derivatives by varying the heterocyclic acid or acid chloride used.
- Reported yields for these steps range from moderate to high (e.g., 48% to 84% for amide formation, 58% to 90% for oxidation steps), demonstrating the method's efficiency and versatility.
Detailed Reaction Schemes and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of hydrochloride salt intermediate | Treatment with 4 M HCl/dioxane | Quantitative | Used as key intermediate for further reactions |
| 2 | Amide bond formation | Reaction of hydrochloride salt with 2-pyrrole-carboxylic acid or acid chloride, DIPEA, DCM | 48-84 | Amide linkage formation; choice of acid chloride affects yield |
| 3 | Oxidation of alcohol to aldehyde/carboxylic acid | SO3-pyridine, DMSO, DCM, DIPEA | 58-90 | Parikh-Doering oxidation; mild conditions preserve sensitive functional groups |
| 4 | Ester hydrolysis (if applicable) | NaOH in aqueous or mixed solvents (MeOH, THF, H2O) | 85-93 | Converts esters to free carboxylic acids |
| 5 | Alkylation or substitution on pyrrole ring | Methyl iodide/NaOH (for N-methylation), or other alkyl halides | Variable | Enables modification of pyrrole nitrogen or ring substituents |
Research Findings and Comparative Analysis
- Pyrrole derivatives containing the carbamoylmethyl substituent show enhanced biological activity and selectivity, making efficient preparation methods critical.
- Continuous flow synthesis provides superior yields and scalability compared to traditional batch methods. For instance, continuous flow synthesis of substituted pyrrole-3-carboxylic acids achieved yields around 65%, whereas batch methods yielded approximately 40% under similar conditions.
- The use of microreactor technology enables rapid reaction times (minutes) and in situ transformations, reducing purification steps and waste.
- The stepwise approach using hydrochloride intermediates and acid chlorides allows for structural diversity and fine-tuning of the final compound's properties.
- Oxidation methods such as the Parikh-Doering oxidation are preferred for mild and selective conversion of alcohol intermediates to aldehydes or acids without overoxidation or decomposition.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Continuous Flow Hantzsch Synthesis | One-step synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones with in situ ester hydrolysis | High efficiency, scalability, short reaction time | Requires specialized microreactor equipment |
| Stepwise Functionalization via Hydrochloride Salt | Formation of carbamoylmethyl hydrochloride intermediate, reaction with pyrrole acid derivatives, oxidation | Versatile, allows diverse substitutions | Multi-step, requires careful purification |
| Alkylation and Ester Hydrolysis | N-alkylation of pyrrole nitrogen, ester hydrolysis to acid | Enables structural modification | Additional steps, potential side reactions |
Q & A
Q. What are the standard synthetic routes for 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer: Synthesis typically involves coupling the pyrrole-3-carboxylic acid core with a butylcarbamoylmethyl group. A common approach is amide formation using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or DCM under nitrogen. For example, General Procedure F1 in outlines amide formation with yields up to 95% when using stoichiometric HOBt to suppress racemization . Optimize reaction time (12-24 hrs) and temperature (0°C to RT) based on TLC or LCMS monitoring .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer: Use a combination of:
- NMR (1H/13C): Key signals include the pyrrole proton at δ 6.8–7.2 ppm and carboxylic acid protons (if not deprotonated) .
- LCMS/ESIMS : Confirm molecular ion peaks (e.g., [M+H]+) and compare with theoretical m/z (C₁₂H₁₇N₂O₃: 253.12) .
- HPLC : Achieve >95% purity using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) .
Q. What solvent systems are recommended for solubility and in vitro assays?
- Methodological Answer: The compound is sparingly soluble in aqueous buffers. Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM). For biological assays, dilute in PBS (pH 7.4) with <1% DMSO. Hydrochloride salt formation (as in ) improves aqueous solubility for pharmacokinetic studies .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituents) impact biological activity?
- Methodological Answer: Conduct SAR studies by synthesizing analogs (e.g., varying the butyl group to methyl/phenyl) and testing in target assays (e.g., enzyme inhibition). shows that longer alkyl chains (e.g., tetradecyl) enhance lipophilicity but reduce solubility, impacting bioavailability . Introduce electron-withdrawing groups (e.g., trifluoromethyl, ) to modulate electronic effects on receptor binding .
Q. What strategies mitigate compound degradation during storage or experimental use?
- Methodological Answer: Store lyophilized samples at -20°C under argon to prevent hydrolysis of the carbamoyl group. For in-use stability, avoid prolonged exposure to light or high temperatures (>40°C). recommends periodic purity checks via HPLC to detect degradation products (e.g., free pyrrole-3-carboxylic acid) .
Q. How can researchers resolve discrepancies in spectral data between batches or literature reports?
- Methodological Answer: Cross-validate using orthogonal techniques:
Q. What advanced analytical methods are suitable for quantifying low-abundance metabolites or degradation products?
Q. How can formulation improve bioavailability for in vivo studies?
- Methodological Answer: Develop salt forms (e.g., sodium or lysine salt) to enhance solubility. For oral administration, use lipid-based nanoemulsions (e.g., Labrafil/Cremophor EL). highlights hydrochloride salts for improved dissolution rates . Monitor plasma concentration via LCMS with a validated calibration curve (R² >0.99) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
